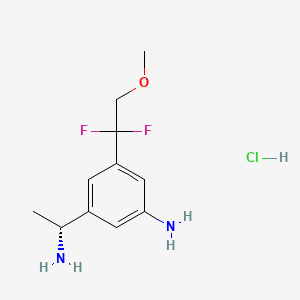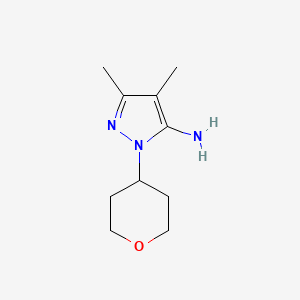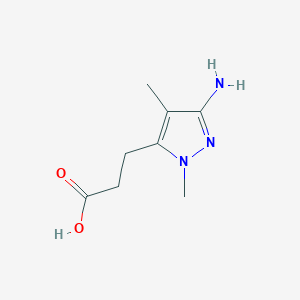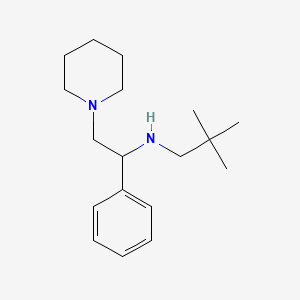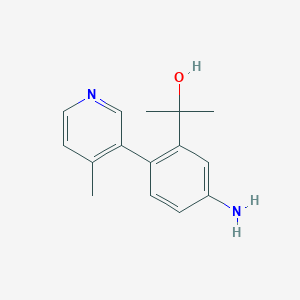
2-(5-Amino-2-(4-methylpyridin-3-yl)phenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Amino-2-(4-methylpyridin-3-yl)phenyl)propan-2-ol is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring, which is further connected to a pyridine ring. The unique structure of this compound makes it a valuable entity in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Amino-2-(4-methylpyridin-3-yl)phenyl)propan-2-ol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The starting materials are often commercially available or can be synthesized in bulk, and the reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(5-Amino-2-(4-methylpyridin-3-yl)phenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, especially under alkaline conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.
Aplicaciones Científicas De Investigación
2-(5-Amino-2-(4-methylpyridin-3-yl)phenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(5-Amino-2-(4-methylpyridin-3-yl)phenyl)propan-2-ol exerts its effects is largely dependent on its interaction with molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function and activity. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
4-Amino-5-Methylpyridin-2-ol: This compound shares a similar pyridine structure and can undergo similar nucleophilic substitution reactions.
2-Aminopyrimidine Derivatives: These compounds have similar amino group functionalities and are used in various biological applications.
Uniqueness: What sets 2-(5-Amino-2-(4-methylpyridin-3-yl)phenyl)propan-2-ol apart is its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial contexts.
Propiedades
Fórmula molecular |
C15H18N2O |
|---|---|
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
2-[5-amino-2-(4-methylpyridin-3-yl)phenyl]propan-2-ol |
InChI |
InChI=1S/C15H18N2O/c1-10-6-7-17-9-13(10)12-5-4-11(16)8-14(12)15(2,3)18/h4-9,18H,16H2,1-3H3 |
Clave InChI |
CWRPJECVVKPZOO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NC=C1)C2=C(C=C(C=C2)N)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


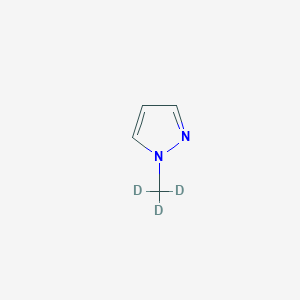
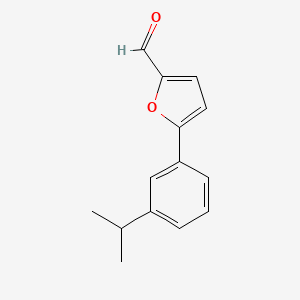
![4,4-Difluoro-1-oxaspiro[4.5]decan-8-one](/img/structure/B13891739.png)
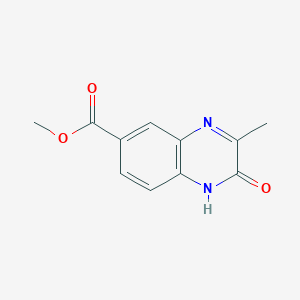
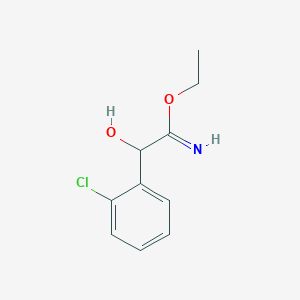
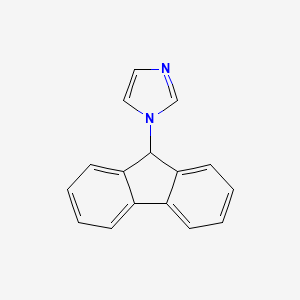
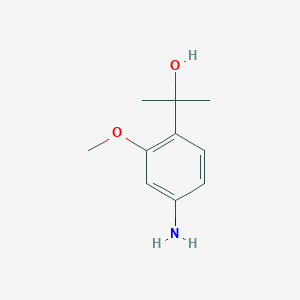
![rel-(1R,3s,5S,6r)-6-(tert-butoxycarbonylamino)bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13891763.png)
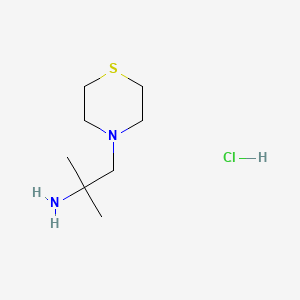
![(E)-3-phenyl-N-[(E)-(3-phenyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13891789.png)
